molecular formula C32H29N5 B5030748 2-ETHYL-1-[4-(9H-FLUOREN-9-YL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

2-ETHYL-1-[4-(9H-FLUOREN-9-YL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B5030748
M. Wt: 483.6 g/mol
InChI Key: USRUOLCXJKYGAZ-UHFFFAOYSA-N
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Description

2-ETHYL-1-[4-(9H-FLUOREN-9-YL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a unique combination of functional groups and structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-[4-(9H-FLUOREN-9-YL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the pyrido group. Subsequent steps involve the attachment of the piperazino and fluorenyl groups, and finally, the cyanide group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-[4-(9H-FLUOREN-9-YL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-ETHYL-1-[4-(9H-FLUOREN-9-YL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including interactions with proteins and enzymes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-[4-(9H-FLUOREN-9-YL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-ETHYL-1-[4-(9H-FLUOREN-9-YL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

IUPAC Name

2-ethyl-1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N5/c1-3-22-21(2)27(20-33)31-34-28-14-8-9-15-29(28)37(31)32(22)36-18-16-35(17-19-36)30-25-12-6-4-10-23(25)24-11-5-7-13-26(24)30/h4-15,30H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRUOLCXJKYGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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